N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine
Description
N4-(Benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a 5-nitro substitution on the pyrimidine core and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the N4 position. This compound belongs to a broader class of 5-nitropyrimidine-4,6-diamines, which are characterized by their electron-deficient aromatic rings and versatile substitution patterns.
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4/c12-10-9(16(17)18)11(14-4-13-10)15-6-1-2-7-8(3-6)20-5-19-7/h1-4H,5H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFQXGLUIVUPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Nitration of the pyrimidine ring:
Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the nitropyrimidine core using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the diamine functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key analogs of 5-nitropyrimidine-4,6-diamine derivatives, highlighting substituent-driven variations in melting points, yields, and molecular formulas:
Key Observations :
- Halogenated Aryl Groups : Bromo- and chlorobenzyl substituents (e.g., 4-Br/4-Cl) increase melting points (174–176°C and 159–161°C, respectively) compared to alkyl groups (84–86°C for diethyl), likely due to enhanced intermolecular halogen bonding and rigidity .
- Alkyl vs. Aryl Substitutions : Alkyl-substituted derivatives (e.g., diethyl or sec-butyl) exhibit lower melting points and higher yields (up to 95% for diethyl), suggesting easier synthesis and reduced crystallinity .
Spectroscopic and Computational Insights
- Spectroscopic Confirmation : Analogous compounds (e.g., quinazoline derivatives) confirm that benzo[d][1,3]dioxol-5-yl groups exhibit distinct NMR signals, such as a singlet at δ 6.00 ppm for the methylenedioxy protons and aromatic resonances near δ 7.20–7.50 ppm . IR spectra typically show nitro group absorptions at ~1343–1384 cm⁻¹ and NH stretches at ~3339 cm⁻¹ .
- Theoretical Calculations: Gaussian16-based studies on 5-nitropyrimidine derivatives reveal that electron-withdrawing groups (e.g., nitro) stabilize transition states during aminolysis, with solvent effects significantly influencing reaction pathways .
Biological Activity
N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of available literature and research findings.
Chemical Structure : The compound features a pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a nitro group. Its molecular formula is with a molecular weight of approximately 298.30 g/mol.
IUPAC Name : this compound.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Potential
Research has also pointed towards the anticancer potential of pyrimidine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, a study highlighted that certain nitropyrimidines could inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of nitropyrimidines on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : An investigation into the antimicrobial properties of pyrimidine derivatives revealed that compounds with similar structures to N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine showed promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Receptors : Potential interactions with specific receptors could modulate immune responses or other cellular functions.
Synthesis and Derivatives
The synthesis of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine typically involves multi-step organic reactions including nitration and substitution reactions to introduce the benzo[d][1,3]dioxole group.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Nitration | Introduction of a nitro group to the pyrimidine ring |
| Substitution | Replacement reactions to attach benzo[d][1,3]dioxole |
| Purification | Crystallization or chromatography for purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
